molecular formula C13H13ClN2O2S B4246885 1-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)methanesulfonamide

1-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)methanesulfonamide

Cat. No.: B4246885
M. Wt: 296.77 g/mol
InChI Key: FCVCODKLDZFJJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)methanesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chlorophenyl group, a pyridinylmethyl group, and a methanesulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)methanesulfonamide typically involves the reaction of 2-chlorobenzyl chloride with 2-pyridinemethanamine in the presence of a base, followed by sulfonation with methanesulfonyl chloride. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

    Base: Bases such as triethylamine or sodium hydroxide are used to facilitate the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products

    Oxidation: Produces sulfonic acid derivatives.

    Reduction: Yields amine derivatives.

    Substitution: Results in various substituted phenyl derivatives.

Scientific Research Applications

1-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the pyridinylmethyl group may interact with aromatic residues in the target protein, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-N-(2-pyridinylmethyl)ethanesulfonamide
  • 1-(2-chlorophenyl)-N-(2-pyridinylmethyl)propanesulfonamide
  • 1-(2-chlorophenyl)-N-(2-pyridinylmethyl)butanesulfonamide

Uniqueness

1-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)methanesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the chlorophenyl and pyridinylmethyl groups allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c14-13-7-2-1-5-11(13)10-19(17,18)16-9-12-6-3-4-8-15-12/h1-8,16H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVCODKLDZFJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NCC2=CC=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
1-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
1-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)methanesulfonamide
Reactant of Route 4
Reactant of Route 4
1-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)methanesulfonamide
Reactant of Route 5
Reactant of Route 5
1-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)methanesulfonamide
Reactant of Route 6
Reactant of Route 6
1-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.